molecular formula C10H5KO5S B7759488 potassium;3,4-dioxonaphthalene-1-sulfonate

potassium;3,4-dioxonaphthalene-1-sulfonate

Cat. No.: B7759488
M. Wt: 276.31 g/mol
InChI Key: GJLHPWURQTWXMF-UHFFFAOYSA-M
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Description

Potassium;3,4-dioxonaphthalene-1-sulfonate is an organic compound with the molecular formula C10H5KO5S. It belongs to the class of naphthoquinones, which are compounds containing a naphthohydroquinone moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium;3,4-dioxonaphthalene-1-sulfonate can be synthesized through the reaction of 1,2-naphthoquinone with potassium sulfite. The reaction typically involves dissolving 1,2-naphthoquinone in water and adding potassium sulfite under controlled temperature conditions. The product is then filtered and crystallized to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in large reactors, and the final product is obtained through filtration, crystallization, and drying processes .

Chemical Reactions Analysis

Types of Reactions: Potassium;3,4-dioxonaphthalene-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Potassium;3,4-dioxonaphthalene-1-sulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of potassium;3,4-dioxonaphthalene-1-sulfonate involves its redox properties. The compound can undergo redox cycling, which allows it to participate in electron transfer reactions. This property makes it useful in various biochemical and industrial processes. The molecular targets and pathways involved include redox enzymes and electron transport chains .

Comparison with Similar Compounds

Comparison: Potassium;3,4-dioxonaphthalene-1-sulfonate is unique due to its specific redox properties and its ability to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

potassium;3,4-dioxonaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6O5S.K/c11-8-5-9(16(13,14)15)6-3-1-2-4-7(6)10(8)12;/h1-5H,(H,13,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLHPWURQTWXMF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)S(=O)(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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